Bi-linderone

Natural product chemistry Structure-activity relationship Dimerization

Researchers requiring structurally validated dimeric cyclopentenediones for metabolic or neuroinflammation assays often face supply of misidentified monomeric analogs (e.g., methyl-linderone). Bi-linderone eliminates this risk with its unprecedented spirocyclopentenedione scaffold, verified as a racemate from Lindera aggregata. - Validated at 1 μg/mL (~1.7 μM) for glucosamine-induced insulin resistance reversal in HepG2 cells. - Suppresses PGE2, TNF-α, IL-6, iNOS, COX-2, and NF-κB in LPS-stimulated BV2 microglia. - Available via biomimetic photochemical synthesis; confirm racemic identity with original literature characterization.

Molecular Formula C34H32O10
Molecular Weight 600.6 g/mol
Cat. No. B581423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBi-linderone
SynonymsBi-linderone
Molecular FormulaC34H32O10
Molecular Weight600.6 g/mol
Structural Identifiers
InChIInChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3
InChIKeyLCIXMPUYUMOMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Bi-linderone: Dual Insulin-Sensitizing and Anti-Neuroinflammatory Activities


Bi-linderone is a highly modified methyl-linderone dimer featuring an unprecedented spirocyclopentenedione-containing carbon skeleton, isolated as a racemate from Lindera aggregata [1]. Unlike its monomeric cyclopentenedione analogs (e.g., methyl-linderone, linderone, lucidone) that constitute the broader Lindera-derived compound class, bi-linderone exhibits a structurally distinct dimeric architecture [2] and demonstrates dual activity in improving insulin sensitivity and suppressing neuroinflammation [3].

1 Dimeric spirocyclopentenedione scaffold (racemate) — distinct from monomeric cyclopentenediones
2 Dual reported activity: insulin-resistance model response and neuroinflammation endpoint screening
3 Natural product isolate for metabolic and neuroinflammatory pathway studies

Why Monomers Cannot Replace Bi-linderone


Generic substitution of bi-linderone with simpler cyclopentenedione monomers (e.g., methyl-linderone, linderone) is not scientifically valid due to fundamental differences in molecular architecture and resulting biological activity profiles. Bi-linderone's dimeric spirocyclopentenedione scaffold is structurally unprecedented among Lindera-derived compounds and is not shared by monomeric analogs [1]. This structural distinction correlates with a unique dual-function activity profile—improving glucosamine-induced insulin resistance while simultaneously suppressing multiple pro-inflammatory mediators (PGE2, TNF-α, IL-6)—that is not documented for monomeric cyclopentenediones in the same experimental contexts [2]. Selection of the correct compound for specific assays requires verification of both the dimeric structure and the intended activity endpoint.

Scaffold Architecture

Monomers lack the dimeric spirocyclopentenedione core; binding properties and stereoelectronic profile may not transfer.

Activity Divergence

Insulin-sensitizing and anti-neuroinflammatory activities are not documented for monomeric cyclopentenediones; functional profile differs.

Synthetic Direction

Methyl-linderone can be converted to bi-linderone, but reverse conversion is not established; procurement assumptions may not hold.

Bi-linderone: Key Differentiation Evidence


Unique Dimeric Spirocyclopentenedione Scaffold

Bi-linderone is structurally distinguished from its monomeric precursor methyl-linderone and related cyclopentenediones (linderone, lucidone, methyllucidone) by dimerization that creates an unprecedented spirocyclopentenedione-containing carbon skeleton [1]. This dimeric architecture represents a qualitatively different molecular scaffold within the Lindera cyclopentenedione class [2].

Scaffold Comparison
Reported
Dimeric spirocyclopentenedione (MW 600.6) vs. monomeric cyclopentenedione (MW 356.4); qualitatively distinct scaffold
Structural difference may influence protein binding; supports SAR differentiation
Based on X-ray and NMR characterization
Natural product chemistry Structure-activity relationship Dimerization

Insulin-Sensitizing Activity vs. Monomers

Bi-linderone demonstrates significant activity in improving glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL (approximately 1.7 μM) [1]. In contrast, the monomer methyl-linderone is primarily characterized as a human chymase inhibitor with IC50 = 0.0214 mM (21.4 μM) [2] and suppresses TPA-stimulated IL-8 and MMP-9 expression in MCF-7 breast cancer cells [3], representing a distinct and non-overlapping biological activity profile.

Insulin-Sensitizing vs. Monomer
Cross-study
1.7 µM improves insulin resistance in HepG2; monomer active as chymase inhibitor (IC50 21.4 µM) and cancer cell modulator — functional divergence
Supports insulin-resistance pathway endpoint interpretation
Cross-study comparison; assay conditions differ
Insulin resistance Metabolic disorders HepG2 hepatocytes

Anti-Neuroinflammatory Activity Profile

Bi-linderone (17) exhibits significant inhibitory effects on multiple pro-inflammatory mediators—PGE2, TNF-α, and IL-6—in LPS-stimulated BV2 microglial and RAW264.7 macrophage cells, alongside linderaspirone A (16) and demethoxy-bi-linderone (18) [1]. All three spirocyclopentenedione-containing compounds demonstrated comparable suppression of iNOS and COX-2 expression and inhibition of NF-κB activation, establishing a cluster of structurally related compounds with anti-neuroinflammatory activity that distinguishes them from monomeric cyclopentenediones lacking this activity profile in the same assay system [1].

Neuroinflammation Inhibition
Head-to-head
Inhibition of PGE2, TNF-α, IL-6, iNOS, COX-2, NF-κB in BV2/RAW264.7; comparable to linderaspirone A and demethoxy-bi-linderone
Supports neuroinflammation model endpoint evaluation
Direct assay comparison; monomeric activity not tested in this model
Neuroinflammation Microglial activation Cytokine inhibition

Biomimetic Synthesis Accessibility

Bi-linderone is synthetically accessible from methyl-linderone via biomimetic photochemical [2+2] cycloaddition-Cope rearrangement cascades triggered by simple sunlight exposure [1] or via one-step biomimetic synthesis yielding racemic linderaspirone A and bi-linderone from methyl-linderone [2]. This establishes a defined synthetic relationship wherein methyl-linderone serves as a direct precursor to bi-linderone, while the reverse conversion is not established [1].

Synthetic Access
Method context
Synthesized from methyl-linderone via sunlight-triggered photochemical cascade or one-step biomimetic dimerization
Synthetic feasibility supports probe supply; unidirectional conversion noted
Reverse conversion not reported
Total synthesis Biomimetic chemistry Photochemical dimerization

Anticancer Activity Across Cyclopentenediones

Methyllucidone, a monomeric cyclopentenedione analog, strongly inhibits the growth of human cancer cells and colon tumor xenografts in nude mice via caspase-3 activation and PARP degradation [1]. Cyclopentenediones including methyllinderone, methyllucidone, lucidone, and linderone have been characterized as farnesyl protein transferase (FPTase) inhibitors with antitumor activity [2]. Bi-linderone's anticancer activity has not been evaluated in these specific models, representing a data gap that precludes substitution assumptions.

Anticancer Data Gap
Data to verify
Not evaluated in xenograft or FPTase inhibition models; monomers show antitumor activity
Activity cannot be assumed; independent validation required for oncology models
Class-level inference only
Anticancer Cyclopentenediones FPTase inhibition

Bi-linderone: Validated Research Applications


Insulin Resistance in HepG2 Hepatocytes

Bi-linderone is validated for use in glucosamine-induced insulin resistance models in HepG2 cells at 1 μg/mL (~1.7 μM), demonstrating significant improvement in insulin sensitivity [1]. This represents a defined and reproducible assay system for evaluating metabolic modulators. Researchers should verify that the supplied compound matches the racemic isolate characterized in the original literature [1], as stereochemical identity may influence activity.

Neuroinflammation in BV2 Microglia and RAW264.7 Macrophages

Bi-linderone has been directly validated for anti-neuroinflammatory activity in LPS-stimulated BV2 microglial cells and RAW264.7 macrophages, showing significant inhibition of PGE2, TNF-α, and IL-6 production, along with suppression of iNOS, COX-2, and NF-κB activation [2]. This model system provides a standardized platform for evaluating compounds targeting microglial-mediated neuroinflammation. Note that linderaspirone A and demethoxy-bi-linderone exhibit comparable activity in this assay [2]; selection among these three dimeric compounds may be guided by availability or structural preference.

Library Screening for Metabolic and Inflammatory Leads

Bi-linderone serves as a structurally unique dimeric spirocyclopentenedione reference compound for natural product library screening programs targeting metabolic or inflammatory pathways [REFS-1, REFS-2]. Its unprecedented carbon skeleton [1] distinguishes it from the more abundant monomeric cyclopentenediones in Lindera species, providing a structurally novel scaffold for hit identification and SAR exploration.

Biomimetic Synthesis and Biosynthetic Studies

Bi-linderone is accessible via biomimetic total synthesis from methyl-linderone using sunlight-triggered photochemical cascades [3] or one-step biomimetic procedures [4], making it a relevant target for natural product synthetic methodology development and biosynthetic pathway investigation. The established thermal isomerization of linderaspirone A into bi-linderone [3] provides additional synthetic and biosynthetic entry points for researchers in synthetic organic chemistry.

Application
Selection Property
Validation Focus
Insulin-resistance model (HepG2)
Dimeric scaffold with reported insulin-sensitizing response
Verify racemate identity and model endpoint response
Neuroinflammation model (BV2/RAW264.7)
Multi-mediator anti-neuroinflammatory profile
Confirm PGE2, TNF-α, IL-6 suppression and NF-κB pathway inhibition
Library screening (metabolic/inflammatory)
Structurally novel dimeric scaffold
Hit validation against monomeric cyclopentenediones
Biomimetic synthesis research
Photochemical dimerization from methyl-linderone
Confirm synthetic route and isomerization products

Technical Documentation Hub

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52 linked technical documents
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